molecular formula C18H22N4O4 B12319112 1-(tert-butoxycarbonyl)-4-(4-phenyl-1H-1,2,3-triazol-1-yl)pyrrolidine-2-carboxylic acid CAS No. 1258652-60-6

1-(tert-butoxycarbonyl)-4-(4-phenyl-1H-1,2,3-triazol-1-yl)pyrrolidine-2-carboxylic acid

Cat. No.: B12319112
CAS No.: 1258652-60-6
M. Wt: 358.4 g/mol
InChI Key: ADNVHPPFKNQHHE-UHFFFAOYSA-N
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Description

1-(tert-butoxycarbonyl)-4-(4-phenyl-1H-1,2,3-triazol-1-yl)pyrrolidine-2-carboxylic acid is a complex organic compound that features a pyrrolidine ring substituted with a tert-butoxycarbonyl group and a phenyl-1H-1,2,3-triazol-1-yl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(tert-butoxycarbonyl)-4-(4-phenyl-1H-1,2,3-triazol-1-yl)pyrrolidine-2-carboxylic acid typically involves multi-step organic reactions. One common approach is to start with a pyrrolidine derivative and introduce the tert-butoxycarbonyl (Boc) protecting group. The phenyl-1H-1,2,3-triazol-1-yl group can be introduced via a click chemistry reaction, which involves the cycloaddition of an azide and an alkyne.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, green chemistry principles, and automated synthesis techniques.

Chemical Reactions Analysis

Types of Reactions

1-(tert-butoxycarbonyl)-4-(4-phenyl-1H-1,2,3-triazol-1-yl)pyrrolidine-2-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to remove oxygen-containing groups or reduce double bonds.

    Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

    Substitution: Reagents like halogens (e.g., Cl2, Br2) or nucleophiles (e.g., NH3, OH-) can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce alcohols or alkanes.

Scientific Research Applications

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological molecules and pathways.

    Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.

    Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 1-(tert-butoxycarbonyl)-4-(4-phenyl-1H-1,2,3-triazol-1-yl)pyrrolidine-2-carboxylic acid involves its interaction with specific molecular targets. These interactions can modulate biological pathways, leading to various effects. For example, the compound might inhibit an enzyme or bind to a receptor, altering cellular processes.

Comparison with Similar Compounds

Similar Compounds

  • 1-(tert-butoxycarbonyl)-4-(4-phenyl-1H-1,2,3-triazol-1-yl)pyrrolidine-2-carboxamide
  • 1-(tert-butoxycarbonyl)-4-(4-methyl-1H-1,2,3-triazol-1-yl)pyrrolidine-2-carboxylic acid

Uniqueness

1-(tert-butoxycarbonyl)-4-(4-phenyl-1H-1,2,3-triazol-1-yl)pyrrolidine-2-carboxylic acid is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it valuable for specific applications where other similar compounds might not be as effective.

Properties

CAS No.

1258652-60-6

Molecular Formula

C18H22N4O4

Molecular Weight

358.4 g/mol

IUPAC Name

1-[(2-methylpropan-2-yl)oxycarbonyl]-4-(4-phenyltriazol-1-yl)pyrrolidine-2-carboxylic acid

InChI

InChI=1S/C18H22N4O4/c1-18(2,3)26-17(25)21-10-13(9-15(21)16(23)24)22-11-14(19-20-22)12-7-5-4-6-8-12/h4-8,11,13,15H,9-10H2,1-3H3,(H,23,24)

InChI Key

ADNVHPPFKNQHHE-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CC(CC1C(=O)O)N2C=C(N=N2)C3=CC=CC=C3

Origin of Product

United States

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